molecular formula C8H4ClN3O2 B8347968 4-Chloro-3-nitronaphthyridine

4-Chloro-3-nitronaphthyridine

Cat. No.: B8347968
M. Wt: 209.59 g/mol
InChI Key: CJMLFTFOFQMDKG-UHFFFAOYSA-N
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Description

4-Chloro-3-nitronaphthyridine is a heterocyclic compound featuring a naphthyridine core (a bicyclic structure with two fused pyridine rings) substituted with chlorine and nitro groups at positions 4 and 3, respectively. For instance, 4-Chloro-3-nitropyridine (CAS 13091-23-1), a closely related monocyclic compound, shares similar reactivity due to its electron-withdrawing nitro and chloro groups, which influence its utility in pharmaceutical and polymer synthesis .

Properties

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.59 g/mol

IUPAC Name

4-chloro-3-nitro-1,8-naphthyridine

InChI

InChI=1S/C8H4ClN3O2/c9-7-5-2-1-3-10-8(5)11-4-6(7)12(13)14/h1-4H

InChI Key

CJMLFTFOFQMDKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2N=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-3-nitronaphthyridine (hypothetical) with structurally related compounds, emphasizing substituent positions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications References
4-Chloro-3-nitropyridine 13091-23-1 C₅H₃ClN₂O₂ 158.55 Cl (position 4), NO₂ (position 3) Intermediate for pharmaceuticals, agrochemicals, and polymers
4-Chloro-2,6-dimethyl-3-nitropyridine 1003711-55-4 C₇H₆ClN₂O₂ 186.59 Cl (4), NO₂ (3), CH₃ (2,6) Synthesis of specialty chemicals; enhanced steric hindrance alters reactivity
2-Chloro-4-methoxy-3-nitropyridine 179056-94-1 C₆H₅ClN₂O₃ 202.57 Cl (2), NO₂ (3), OCH₃ (4) Pharmaceutical intermediates (e.g., kinase inhibitors)
4-Chloro-1,8-naphthyridine-3-carbonitrile 1234616-73-9 C₉H₄ClN₃ 189.60 Cl (4), CN (3) Building block for antitumor agents and kinase inhibitors
1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine 1211593-56-4 C₁₂H₇ClN₄ 242.66 Cl (1), pyridinyl (3) Research-focused; potential use in optoelectronics or metal-organic frameworks

Key Structural and Functional Differences:

Substituent Effects :

  • Electron-Withdrawing Groups : The nitro group in 4-Chloro-3-nitropyridine enhances electrophilic substitution reactivity, making it a precursor for amines or sulfonamides . In contrast, the nitrile group in 4-Chloro-1,8-naphthyridine-3-carbonitrile facilitates nucleophilic additions .
  • Steric Hindrance : Methyl groups in 4-Chloro-2,6-dimethyl-3-nitropyridine reduce reaction rates at the 2 and 6 positions, directing reactivity to the 4-chloro site .

Applications: Pharmaceuticals: 4-Chloro-3-nitropyridine derivatives are key intermediates in drugs like kinase inhibitors (e.g., imatinib analogs) . Naphthyridine analogs, such as 4-Chloro-1,8-naphthyridine-3-carbonitrile, are explored for antitumor activity . Polymers: Chloro-nitro pyridines serve as monomers for heat-resistant polyimides, as seen in 3-chloro-N-phenyl-phthalimide derivatives .

Synthetic Routes: Nitration of chloropyridines (e.g., 4-chloropyridine) with nitric acid/sulfuric acid yields 4-Chloro-3-nitropyridine . Naphthyridine derivatives often require multi-step synthesis, such as cyclization of aminopyridines with nitriles .

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